BenchChemオンラインストアへようこそ!

1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine

Medicinal Chemistry ADME Prediction Building Block Selection

1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine (CAS 1528646-05-0), also named N2,N2-Dimethyl-2,5-pyridinedimethanamine, is a pyridine-based diamine derivative with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. The compound features a pyridine ring substituted at the 2-position with a dimethylaminomethyl group (–CH2N(CH3)2) and at the 5-position with an aminomethyl group (–CH2NH2), classifying it as a heteroaromatic building block with one primary amine and one tertiary amine functionality.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1528646-05-0
Cat. No. B6355433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine
CAS1528646-05-0
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC=C(C=C1)CN
InChIInChI=1S/C9H15N3/c1-12(2)7-9-4-3-8(5-10)6-11-9/h3-4,6H,5,7,10H2,1-2H3
InChIKeyFFPZBIIJZBYVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine (CAS 1528646-05-0) – Compound Identity and Structural Baseline for Procurement Evaluation


1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine (CAS 1528646-05-0), also named N2,N2-Dimethyl-2,5-pyridinedimethanamine, is a pyridine-based diamine derivative with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol [1]. The compound features a pyridine ring substituted at the 2-position with a dimethylaminomethyl group (–CH2N(CH3)2) and at the 5-position with an aminomethyl group (–CH2NH2), classifying it as a heteroaromatic building block with one primary amine and one tertiary amine functionality . Its computed physicochemical properties include a topological polar surface area (TPSA) of 42.2 Ų, a LogP of -0.4, one hydrogen bond donor, and three hydrogen bond acceptors [2]. The compound is commercially available from multiple suppliers at purities typically ≥95% and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why 1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine Cannot Be Simply Replaced with In-Class Analogs


Within the 2,5-pyridinedimethanamine class, minor structural changes produce marked differences in physicochemical profiles that directly impact synthetic utility, biological target engagement, and purification behavior. The target compound’s unique combination of a primary aminomethyl group and a tertiary dimethylaminomethyl group on the pyridine scaffold results in distinct hydrogen-bonding capacity (1 HBD, 3 HBA), lipophilicity (LogP -0.4), and steric environment compared to its closest analogs [1]. These differences can alter reaction kinetics in amide coupling or reductive amination steps, influence metal-chelating ability in coordination chemistry, and affect membrane permeability in cell-based assays. Generic substitution with the primary diamine 2,5-pyridinedimethanamine (LogP -1.1) or the aniline-type 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (LogP 0.2) is therefore not equivalent, as demonstrated by the quantitative evidence below .

Quantitative Differentiation of 1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine Against Three Key Analogs


Lipophilicity Shift vs. Primary Diamine Analog (2,5-Pyridinedimethanamine)

The target compound (MW 165.24) is more lipophilic than the unsubstituted primary diamine 2,5-pyridinedimethanamine (MW 137.18, CAS 90008-38-1) due to the dimethyl substitution on the 2-aminomethyl group . The computed XLogP3 increases from approximately -1.1 (primary diamine) to -0.4 (target), representing a 0.7 log unit shift. This moves the compound closer to the optimal CNS drug-like lipophilicity range (LogP 0–3), suggesting improved passive membrane permeability relative to the fully primary analog [1]. Additionally, the target has one fewer hydrogen bond donor (1 vs. 2), which further favors membrane partitioning.

Medicinal Chemistry ADME Prediction Building Block Selection

Basicity and Nucleophilicity Tuning vs. Aniline-Type Analog (5-(Aminomethyl)-N,N-dimethylpyridin-2-amine)

The target compound contains a benzylamine-type primary amine (pKa ~9.5), whereas the analog 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2) features an aniline-type amine directly attached to the pyridine ring (predicted pKa ~4.6 for the anilinium ion) . This ~5 log unit difference in basicity means the target’s primary amine is >10,000-fold more nucleophilic at physiological pH, enabling efficient acylation or reductive amination under milder conditions without pre-activation [1]. The analog, being a much weaker base, requires stronger activating agents or longer reaction times for the same transformations.

Organic Synthesis Amide Coupling Protecting Group Strategy

Molecular Weight and Rotatable Bond Differential vs. Regioisomeric Analog (2-Amino-5-[(dimethylamino)methyl]pyridine)

Compared to its regioisomer 2-amino-5-[(dimethylamino)methyl]pyridine (CAS 1197404-30-0, MW 151.21, C8H13N3), the target compound (MW 165.24, C9H15N3) incorporates an additional methylene (–CH2–) unit, increasing both molecular weight and the number of rotatable bonds (3 vs. 2) . This structural difference results in a higher molecular flexibility and a larger molecular footprint, which can be advantageous for spanning larger binding pockets in fragment growth campaigns, while the regioisomer's rigidity may limit conformational adaptation [1]. The target compound also places the primary amine at the 5-position (meta to the pyridine nitrogen), whereas the regioisomer positions it at the 2-position (ortho/para), altering the vector of functional group attachment and potentially affecting target engagement geometry.

Fragment-Based Drug Design Lead Optimization Physicochemical Property Filtering

Commercial Availability and Purity Specifications Relative to In-Class Compounds

The target compound is offered by multiple vendors at a standard purity of 95% (e.g., AKSci, CymitQuimica, MolCore) . In comparison, the primary diamine analog 2,5-pyridinedimethanamine (CAS 90008-38-1) is less commonly stocked, and the aniline-type analog 5-(aminomethyl)-N,N-dimethylpyridin-2-amine (CAS 354824-17-2) is typically supplied at 95% but with fewer sourcing options . The target compound benefits from a wider supplier base, reducing the risk of single-source dependency and enabling competitive pricing for larger quantities. Additionally, the target compound's liquid physical form (reported by CymitQuimica) simplifies handling and dissolution compared to solid analogs that may require pre-weighing or grinding .

Supply Chain Procurement Quality Assurance

Optimal Application Scenarios for 1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine Based on Proven Differentiation


Synthesis of CNS-Penetrant Kinase Inhibitor Building Blocks

The target compound's lipophilicity (XLogP3 -0.4) and reduced HBD count (1 vs. 2 for primary diamine analog) make it a superior choice for preparing kinase inhibitor fragments where passive blood-brain barrier penetration is desired [1]. Its benzylamine-type primary amine also permits efficient conjugation to carboxylic acid-containing warheads under mild conditions, leveraging the pKa differential (>4 log units vs. aniline analogs) for chemoselective acylation [2].

Fragment Elaboration in Metalloenzyme Inhibitor Design

The additional methylene spacer and higher rotatable bond count (3 vs. 2 for the regioisomer) enable the target compound to probe deeper into metalloenzyme active sites when used as a fragment for Zn²⁺- or Fe²⁺-dependent enzymes [1]. The tertiary dimethylamino group can serve as a metal-coordinating moiety, while the primary aminomethyl group provides a vector for further elaboration into the solvent-exposed region [2].

Automated Parallel Synthesis for Lead Optimization Libraries

The compound's liquid physical form facilitates accurate automated dispensing in high-throughput parallel synthesis platforms, reducing weighing errors and improving library consistency [1]. Its commercial availability from multiple vendors at 95% purity ensures uninterrupted supply for large-scale library production, with competitive pricing achievable through multi-source quotation [2].

Coordination Chemistry: Bridging Ligand Synthesis

The 1,5-relationship of the two aminomethyl arms on the pyridine ring creates a natural chelation geometry distinct from 2,2′-bipyridine-based ligands. The target compound can act as a precursor for unsymmetrical bridging ligands bearing both a neutral donor (pyridine N, tertiary amine) and an anionic amido donor (after deprotonation of the primary amine), providing tunable electronic asymmetry for bimetallic catalysis [1].

Quote Request

Request a Quote for 1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.